Cas no 73494-49-2 ((2R)-5-phenylpentan-2-ol)

(2R)-5-phenylpentan-2-ol is a chiral secondary alcohol featuring a phenyl-substituted pentyl chain. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s structure allows for selective functionalization, enabling its use in the preparation of optically active derivatives. Its phenyl group enhances lipophilicity, making it useful in organic and medicinal chemistry research. The product is typically characterized by high enantiomeric purity, ensuring reproducibility in chiral synthesis. Suitable for use as a building block in fine chemical and drug development, (2R)-5-phenylpentan-2-ol offers precise stereochemical control for researchers requiring well-defined chiral scaffolds.
(2R)-5-phenylpentan-2-ol structure
(2R)-5-phenylpentan-2-ol structure
Product Name:(2R)-5-phenylpentan-2-ol
CAS No:73494-49-2
MF:C11H16O
MW:164.244143486023
CID:578136
PubChem ID:12544572
Update Time:2025-11-07

(2R)-5-phenylpentan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-alpha-Methylbenzenebutanol
    • (2R)-5-phenylpentan-2-ol
    • EINECS 277-482-6
    • WLZ3616
    • SCHEMBL2571201
    • EN300-1862039
    • NS00037524
    • (R)-5-Phenylpentan-2-ol
    • DTXSID20223714
    • 73494-49-2
    • Inchi: 1S/C11H16O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-/m1/s1
    • InChI Key: ZFVFQRLBTBBQSK-SNVBAGLBSA-N
    • SMILES: O[C@H](C)CCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 164.120115130g/mol
  • Monoisotopic Mass: 164.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

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Additional information on (2R)-5-phenylpentan-2-ol

Compound CAS No. 73494-49-2: (2R)-5-phenylpentan-2-ol

(2R)-5-phenylpentan-2-ol, also known by its CAS registry number CAS No. 73494-49-2, is a chiral alcohol with significant applications in organic synthesis and pharmaceutical research. This compound belongs to the class of secondary alcohols and features a unique structure that combines a phenyl group with a pentanol backbone. The stereochemistry at the second carbon atom, denoted by the (R) configuration, plays a crucial role in its chemical reactivity and biological activity.

The molecular formula of (2R)-5-phenylpentan-2-ol is C11H18O, with a molecular weight of approximately 166.25 g/mol. Its structure consists of a five-carbon chain (pentane) where the hydroxyl group (-OH) is attached to the second carbon atom, and the fifth carbon is substituted with a phenyl group. This arrangement imparts the molecule with both hydrophilic and hydrophobic characteristics, making it versatile for various chemical transformations.

Recent studies have highlighted the importance of (2R)-5-phenylpentan-2-ol in asymmetric synthesis, particularly in the construction of complex natural products and bioactive molecules. Researchers have employed this compound as a key intermediate in the synthesis of steroids, terpenoids, and other biologically relevant compounds. Its chiral center allows for enantioselective reactions, which are essential in drug discovery and development.

In terms of physical properties, (2R)-5-phenylpentan-2-ol is typically a colorless liquid with a pleasant odor. It has a melting point of around -60°C and a boiling point of approximately 170°C under standard conditions. The compound is moderately soluble in water but exhibits excellent solubility in organic solvents such as dichloromethane, ethyl acetate, and ethanol. These properties make it suitable for use in both aqueous and organic reaction media.

The synthesis of (2R)-5-phenylpentan-2-ol can be achieved through various methods, including reduction of ketones, catalytic asymmetric hydrogenation, and enzymatic resolution. One common approach involves the reduction of acetophenone derivatives using chiral catalysts to achieve high enantiomeric excess (ee). Recent advancements in catalytic systems have further improved the efficiency and selectivity of these reactions, making them more accessible for large-scale production.

In addition to its role as an intermediate in organic synthesis, (2R)-5-phenylpentan-2-ol has found applications in fragrance chemistry and flavor industries. Its pleasant aroma makes it a valuable ingredient in perfumes, cosmetics, and personal care products. Furthermore, it has been explored as a potential precursor for bioactive compounds with anti-inflammatory, antioxidant, and antimicrobial properties.

Recent research has also focused on the green chemistry aspects of (2R)-5-phenylpentan-2 ol. Scientists have investigated its use in environmentally friendly reaction conditions, such as microwave-assisted synthesis and solvent-free systems. These approaches aim to reduce waste generation and improve sustainability in chemical manufacturing processes.

In conclusion, (2R)-5 phenylpentan 2 ol, or CAS No. 73494 49 2, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, stereochemical properties, and favorable physical characteristics make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses and improved synthetic methods for this compound, its significance in the field of organic chemistry is expected to grow further.

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